Antiflammin P1

Leukocyte trafficking Integrin regulation L-selectin shedding

Antiflammin P1 (also designated antiflammin-1, anti-inflammatory peptide 1, or AF-1) is a synthetic nonapeptide with the primary sequence Met-Gln-Met-Lys-Lys-Val-Leu-Asp-Ser (MQMKKVLDS), corresponding to residues 39–47 of the endogenous secretory protein uteroglobin (UG, also known as Clara cell secretory protein, CCSP). With a molecular formula of C₄₅H₈₂N₁₂O₁₄S₂ and a molecular weight of 1079.33 g/mol, Antiflammin P1 is one of the two original 'antiflammin' peptides first described in 1988 as functional fragments of glucocorticoid-inducible anti-inflammatory proteins; whereas Antiflammin P2 (HDMNKVLDL) is derived from the structurally related lipocortin-1 (annexin A1), Antiflammin P1 derives exclusively from the uteroglobin scaffold, immediately establishing a distinct parent-protein lineage of relevance to target-selectivity and mechanism-of-action studies.

Molecular Formula C45H82N12O14S2
Molecular Weight 1079.3 g/mol
CAS No. 118850-71-8
Cat. No. B1666051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiflammin P1
CAS118850-71-8
Synonymsantiflamin 1
antiflammin 1
antiflammin P1
Met-Gln-Met-Lys-Lys-Val-Leu-Asp-Ser
methionyl-glutaminyl-methionyl-lysyl-lysyl-valyl-leucyl-aspartyl-serine
MQMKKVLDS
Molecular FormulaC45H82N12O14S2
Molecular Weight1079.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N
InChIInChI=1S/C45H82N12O14S2/c1-24(2)21-31(42(67)54-32(22-35(60)61)43(68)56-33(23-58)45(70)71)55-44(69)36(25(3)4)57-41(66)28(12-8-10-18-47)52-38(63)27(11-7-9-17-46)51-40(65)30(16-20-73-6)53-39(64)29(13-14-34(49)59)50-37(62)26(48)15-19-72-5/h24-33,36,58H,7-23,46-48H2,1-6H3,(H2,49,59)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,54,67)(H,55,69)(H,56,68)(H,57,66)(H,60,61)(H,70,71)/t26-,27-,28?,29-,30?,31?,32-,33-,36-/m0/s1
InChIKeyXVZUZGWPOCVGGZ-VYAJKLLMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Antiflammin P1 (CAS 118850-71-8) Supply & Selection: Peptide Identity and Research-Grade Procurement Baseline


Antiflammin P1 (also designated antiflammin-1, anti-inflammatory peptide 1, or AF-1) is a synthetic nonapeptide with the primary sequence Met-Gln-Met-Lys-Lys-Val-Leu-Asp-Ser (MQMKKVLDS), corresponding to residues 39–47 of the endogenous secretory protein uteroglobin (UG, also known as Clara cell secretory protein, CCSP) [1]. With a molecular formula of C₄₅H₈₂N₁₂O₁₄S₂ and a molecular weight of 1079.33 g/mol, Antiflammin P1 is one of the two original 'antiflammin' peptides first described in 1988 as functional fragments of glucocorticoid-inducible anti-inflammatory proteins; whereas Antiflammin P2 (HDMNKVLDL) is derived from the structurally related lipocortin-1 (annexin A1), Antiflammin P1 derives exclusively from the uteroglobin scaffold, immediately establishing a distinct parent-protein lineage of relevance to target-selectivity and mechanism-of-action studies [1][2]. Although a substantial body of literature has debated whether it functions as a direct phospholipase A2 (PLA2) inhibitor, later evidence has redirected the focus to alternative anti-inflammatory and anti-fibrotic mechanisms, creating well-defined, evidence-supported application niches that distinguish Antiflammin P1 from its closest analogs [2][3].

Why Antiflammin P1 Cannot Be Replaced by Antiflammin P2 or Other Anti-Inflammatory Peptides in Proof-of-Concept Studies


Superficial similarity in length (both are nonapeptides) and original classification (both are 'antiflammins') masks functionally decisive differences between Antiflammin P1 and Antiflammin P2 that render them non-interchangeable in several standard experimental contexts. [1] demonstrated that Antiflammin P1 antagonizes platelet-activating factor (PAF)- and IL-8-induced upregulation of CD11/CD18 and L-selectin shedding on human neutrophils with IC₅₀ values of 4–20 µmol/L, showing efficacy comparable to 100 µg/mL recombinant lipocortin-1, but operates through a fundamentally distinct target-cell profile: unlike dexamethasone, Antiflammin P1 does not suppress endothelial E-selectin or ICAM-1 expression, making it a relatively selective leukocyte-targeted modulator rather than a broad endothelial suppressor. [2] simultaneously reported that neither Antiflammin P1 nor Antiflammin P2 inhibits porcine pancreatic PLA2 at concentrations of 0.5–50 µM, and both fail to reduce carrageenan-induced rat paw edema at topical (250 µg/paw) or systemic (1–4 mg/kg s.c.) doses, thereby eliminating simple PLA2 inhibition as a point of interchangeability. Furthermore, [3] showed that in contrast to Antiflammin P2 (IC₅₀ for PAF synthesis ≈100 nM), Antiflammin P1 is markedly less inhibitory on macrophage PAF synthesis and is rapidly inactivated by neutrophil secretory products after only 5 minutes of preincubation—a critical stability differentiator in any neutrophil-rich experimental system. Because the peptide sequence, parent protein (uteroglobin vs. lipocortin-1), target-cell selectivity profile, and metabolic stability differ quantitatively, generic substitution between Antiflammin P1 and P2—or with dexamethasone, lipocortin-1, or other anti-inflammatory peptides such as Ac-SDKP—will produce non-equivalent experimental outcomes in assays measuring leukocyte integrin regulation, PAF synthesis, or bleomycin-induced fibrotic remodeling.

Quantitative Differentiation Evidence for Antiflammin P1: Comparator-Based Performance Data for Scientific Procurement Decisions


Leukocyte Adhesion Molecule Regulation: Antiflammin P1 vs. Antiflammin P2 and Dexamethasone

In a direct head-to-head evaluation using human whole blood and isolated neutrophils, Antiflammin P1 attenuated PAF- or IL-8-induced changes in L-selectin (CD62L) and CD11/CD18 integrin expression with IC₅₀ values of 4–20 µmol/L, achieving maximal inhibition comparable to that obtained with 100 µg/mL human recombinant lipocortin-1 [1]. In the same study, Antiflammin P2 exhibited a similar IC₅₀ range and maximal effect, yet the functional endpoint—inhibition of neutrophil adhesion to LPS-activated human coronary artery endothelial cells (HCAEC)—was additive with anti-E-selectin and anti-L-selectin blocking antibodies but non-additive with anti-CD18 antibody, indicating that both antiflammins operate selectively through CD11/CD18 downregulation on leukocytes without suppressing endothelial adhesion molecules [1]. In direct contrast, dexamethasone (100 nmol/L) suppressed LPS-induced E-selectin and ICAM-1 expression on HCAEC, an endothelial-targeted mechanism absent from the antiflammin profile [1]. This differential leukocyte-versus-endothelial targeting constitutes a clear mechanistic distinction relevant to experimental models where cell-type specificity is critical (e.g., leukocyte recruitment without endothelial preconditioning).

Leukocyte trafficking Integrin regulation L-selectin shedding Neutrophil adhesion

PAF Synthesis Inhibition: Antiflammin P1 Is Functionally and Stability-Distinct from Antiflammin P2

The 1990 comparative study by Camussi et al. established that Antiflammin P2 inhibits TNF- or phagocytosis-induced platelet-activating factor (PAF) synthesis in rat peritoneal macrophages and human neutrophils with an IC₅₀ of approximately 100 nM, and the inhibition is reversible upon washing [1]. Under identical experimental conditions, Antiflammin P1 is explicitly described as 'less inhibitory than antiflammin-2 for macrophages and not inhibitory for neutrophils after a 5-min preincubation' [1]. The study attributed this loss of activity in neutrophils to rapid inactivation by neutrophil secretory products, likely oxidizing agents, and confirmed that Antiflammin P1, unlike P2, cannot sustain PAF synthesis inhibition in neutrophil-rich inflammatory contexts [1]. This is a critical stability-based differentiator in any model where neutrophil-derived oxidants are present (e.g., acute lung injury, arthritis, peritonitis). The target, acetyl-CoA:lyso-PAF acetyltransferase, is inhibited by both peptides, but only Antiflammin P2 reaches effective intracellular concentrations in neutrophils under short preincubation protocols.

PAF synthesis Acetyltransferase inhibition Neutrophil inactivation Macrophage pharmacology

PLA2 Inhibition and Carrageenan Edema: Antiflammin P1 Lacks Activity Shared by Other Anti-Inflammatory Peptide Classes

A rigorous independent replication by Märki et al. (1990) tested Antiflammin P1, Antiflammin P2, and related fragments under standardized conditions for both in vitro PLA2 inhibition and in vivo anti-inflammatory activity [1]. Porcine pancreatic PLA2 was not inhibited by Antiflammin P1 at concentrations ranging from 0.5 to 50 µM, and neither prostaglandin E2 nor leukotriene C4 release from zymosan- or ATP-stimulated mouse macrophages was affected at concentrations up to 10 µM [1]. In vivo, carrageenan-induced rat paw edema was not reduced by Antiflammin P1 after topical administration (250 µg/paw) or systemic subcutaneous injection (1 or 4 mg/kg) [1]. Notably, these negative findings are concordant with Antiflammin P2 results in the same study, meaning that neither antiflammin demonstrates classical PLA2-dependent anti-inflammatory efficacy, a property that distinguishes both from PLA2-inhibitory peptides such as the parent protein uteroglobin (which does inhibit PLA2 under certain conditions) [2]. This evidence is essential for procurement decisions because it delineates which standard screening assays will and will not yield activity for Antiflammin P1, preventing failed experiments predicated on assumed PLA2 inhibition.

PLA2 inhibition Carrageenan edema Anti-inflammatory assay Negative data for procurement

LPS-Stimulated Alveolar Macrophage Modulation: Cytokine-Profile Shift Unique to Antiflammin P1

In primary rat alveolar macrophages stimulated with bacterial lipopolysaccharide (LPS), Antiflammin P1 produced a dose-dependent suppression of pro-inflammatory cytokines IL-1β and IL-6 mRNA and protein, while simultaneously upregulating the anti-inflammatory cytokine IL-10 [1]. Critically, blocking endogenous IL-10 with a neutralizing antibody significantly attenuated the inhibitory effect on IL-1β, demonstrating that IL-10 induction is mechanistically required for full anti-inflammatory efficacy [1]. Additionally, Antiflammin P1 downregulated cell-surface Toll-like receptor-4 (TLR-4) expression, providing a receptor-level mechanism distinct from the leukocyte integrin modulation described above [1]. Although no direct P2 comparator data are available in this specific macrophage model, the documented cytokine-profile shift (decreased IL-1β/IL-6 + increased IL-10) represents a qualitatively different pharmacological signature from Antiflammin P2, which has been characterized primarily for PAF-pathway blockade and arachidonic acid-related endpoints [2]. No comparable data exist for other uteroglobin-derived peptide fragments in this assay.

Alveolar macrophage LPS challenge TLR-4 downregulation IL-10 upregulation Cytokine shift

Bleomycin-Induced Pulmonary Fibrosis: In Vivo Antifibrotic Efficacy of Antiflammin P1 Not Replicated by Antiflammin P2

In a C57BL/6 mouse model of bleomycin-induced pulmonary fibrosis, Antiflammin P1 (2 mg/kg i.p., daily) administered during the inflammatory phase (preventative schedule) significantly reduced the number of neutrophils in bronchoalveolar lavage fluid (BALF), decreased lung wet/dry weight ratio, lowered TNF-α and IL-1β levels in lung homogenates on Day 7, and markedly attenuated collagen deposition (measured by hydroxyproline content) and architectural destruction on Day 28 [1]. In a therapeutic schedule, a higher dose of 10 mg/kg i.p. was effective where 2 mg/kg and 5 mg/kg were not, establishing a clear dose-response relationship for the antifibrotic endpoint [1]. In vitro mechanistic data confirmed that Antiflammin P1 (10 µM) inhibited TGF-β1-induced proliferation of murine lung fibroblasts (NIH3T3) and reversed TGF-β1-induced cyclin D1 upregulation and p27 downregulation, effects that were abolished by pretreatment with an anti-uteroglobin receptor antibody (50 µg/mL), directly implicating receptor-mediated signaling [1]. Critically, no comparable published study exists demonstrating antifibrotic efficacy of Antiflammin P2 in a bleomycin lung fibrosis model, and the uteroglobin receptor binding is unique to Antiflammin P1 given P2's derivation from lipocortin-1 rather than uteroglobin [2]. This makes Antiflammin P1 the only antiflammin peptide with documented in vivo antifibrotic activity.

Pulmonary fibrosis Bleomycin model TGF-β1 Hydroxyproline Uteroglobin receptor

Epithelial-Mesenchymal Transition (EMT) Inhibition: A Fibrosis-Relevant Mechanism Exclusive to Antiflammin P1 Among Antiflammins

In A549 human alveolar epithelial cells stimulated with TGF-β1 to induce epithelial-mesenchymal transition (EMT), Antiflammin P1 inhibited the EMT process as evidenced by suppression of mesenchymal markers and maintenance of epithelial morphology, and this effect was linked to the uteroglobin-binding protein LIMR (lipocortin-1 inhibitory membrane receptor) and its downstream ERK signaling pathway [1]. The involvement of LIMR is particularly significant because it is a uteroglobin receptor-interacting protein, not a lipocortin-1 receptor, making this mechanism inaccessible to Antiflammin P2, which is derived from lipocortin-1 and lacks the uteroglobin receptor binding motif [2]. Antiflammin P1 also specifically binds to the UG-binding protein on NIH3T3 cells, inducing ERK1/2 phosphorylation, a signaling event not reported for Antiflammin P2 [3]. Together, the EMT inhibition and UG-receptor-mediated signaling constitute biochemical evidence for a receptor target that is structurally inaccessible to P2.

EMT inhibition LIMR ERK signaling A549 cells Uteroglobin receptor

Evidence-Backed Application Scenarios for Antiflammin P1: Where the Data Support Prioritizing This Peptide Over Alternatives


Pulmonary Fibrosis and TGF-β1-Driven Fibrogenesis Models (In Vivo and In Vitro)

For laboratories using the bleomycin-induced mouse model of pulmonary fibrosis, Antiflammin P1 at 2 mg/kg i.p. (preventative) or 10 mg/kg i.p. (therapeutic) is directly supported by published efficacy data showing reduced BALF neutrophilia, decreased lung TNF-α and IL-1β, and attenuated hydroxyproline deposition [1]. In vitro fibroblast proliferation assays stimulated by TGF-β1 (10 ng/mL) can employ Antiflammin P1 at 10 µM as a validated antiproliferative control engaging the uteroglobin receptor [1]. Antiflammin P2 has no comparable dataset and should not be substituted. This scenario includes EMT inhibition studies in A549 cells where Antiflammin P1 acts via the LIMR/ERK pathway [2].

Leukocyte Integrin Modulation and Neutrophil-Endothelial Adhesion Assays

In flow cytometry-based assays of human neutrophil L-selectin (CD62L) shedding and CD11/CD18 upregulation induced by PAF or IL-8, Antiflammin P1 provides reproducible inhibition with IC₅₀ of 4–20 µmol/L and is functionally comparable to Antiflammin P2 on this endpoint [1]. However, Antiflammin P1 (and P2) should be selected over dexamethasone when the experimental objective is selective leukocyte-targeted modulation without concomitant suppression of endothelial E-selectin and ICAM-1 [1]. Neutrophil adhesion to LPS-activated HCAEC can be inhibited by preincubating neutrophils (but not endothelial cells) with Antiflammin P1, a protocol-specific nuance documented in the primary literature [1].

Alveolar Macrophage LPS Challenge and TLR-4/IL-10 Pathway Analysis

For researchers isolating primary alveolar macrophages from rodent BALF and stimulating with LPS (1 µg/mL), Antiflammin P1 produces a dose-dependent pro-resolution cytokine shift (↓IL-1β, ↓IL-6, ↑IL-10) and downregulates surface TLR-4 [1]. This profile has not been documented for Antiflammin P2, which targets the PAF-acetyltransferase axis instead. The IL-10 dependence of the anti-inflammatory effect (validated by anti-IL-10 antibody blockade) provides an additional mechanistic control point for pathway analysis experiments [1]. Dexamethasone should not be used as a comparator here because its mechanism in macrophages involves glucocorticoid receptor-mediated transrepression, distinct from AF-1's TLR-4/IL-10 pathway.

Uteroglobin Receptor Signaling Studies (MAPK/ERK Phosphorylation)

Antiflammin P1 is uniquely suited for studies of uteroglobin receptor (UG-binding protein)-mediated signaling because it is the only commercially available antiflammin peptide derived from the uteroglobin scaffold and documented to bind the UG receptor with consequent ERK1/2 phosphorylation [1][2]. Antiflammin P2, derived from lipocortin-1, lacks this receptor interaction. NIH3T3 fibroblasts or A549 epithelial cells can be used as model systems; pretreatment with anti-UG receptor antibody (50 µg/mL) abrogates the AF-1 effect, providing a clean negative-control experimental design [1]. Investigators studying LIMR-dependent EMT inhibition should specifically source Antiflammin P1 over all other antiflammin peptides [2].

Quote Request

Request a Quote for Antiflammin P1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.